molecular formula C26H32N4O4S B11434195 6-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide

6-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide

Cat. No.: B11434195
M. Wt: 496.6 g/mol
InChI Key: IHGUBXVCNQAFRU-UHFFFAOYSA-N
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Description

6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE is a complex organic compound featuring a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the thieno[3,2-d]pyrimidine core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the piperidine moiety: This is achieved through a series of substitution reactions, where the piperidine ring is attached to the core structure.

    Attachment of the phenylhexanamide group: This final step involves the coupling of the phenylhexanamide moiety to the intermediate compound, often using amide bond formation techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenylhexanamide moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Medicine: It is explored for its anticancer properties, particularly its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the phosphorylation of key proteins required for cell division, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar compounds to 6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE include other thieno[3,2-d]pyrimidine derivatives and piperidine-containing molecules. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

The uniqueness of 6-{1-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]-2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-PHENYLHEXANAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

6-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide

InChI

InChI=1S/C26H32N4O4S/c1-19-11-15-28(16-12-19)23(32)18-30-21-13-17-35-24(21)25(33)29(26(30)34)14-7-3-6-10-22(31)27-20-8-4-2-5-9-20/h2,4-5,8-9,13,17,19H,3,6-7,10-12,14-16,18H2,1H3,(H,27,31)

InChI Key

IHGUBXVCNQAFRU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3

Origin of Product

United States

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